
pimasertib treatment discontinuation reasons

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pimasertib

CAS No.: 1236699-92-5

Cat. No.: S548766

Get Quote

Frequently Asked Questions

Q1: Was pimasertib's discontinuation due to efficacy or safety?

A: Both factors contributed. Clinical trials demonstrated limited anti-tumour activity alongside
poor long-term tolerability. The combination therapies often led to a high rate of dose

interruptions, reductions, and treatment discontinuations due to adverse events [1] [2].

Q2: What were the most common treatment-related toxicities?

A: The safety profile was consistent with other MEK inhibitors. The most frequent treatment-

emergent adverse events (TEAEs) across studies included diarrhea, fatigue, and nausea.
Ocular events and serous retinal detachment were AESIs (Adverse Events of Special Interest)

[1] [2]. Specific laboratory abnormalities, such as an increase in blood creatine phosphokinase
(CPK), were also common [3].

Q3: Is pimasertib still being developed?

A: Yes, but under a new sponsor. Merck KGaA offloaded pimasertib to Day One
Biopharmaceuticals. Day One plans to investigate pimasertib in combination with its pan-
RAF inhibitor (DAY101/tovorafenib) in a phase 1/2 trial for recurrent, progressive, or refractory

solid tumors with MAPK pathway aberrations, including in pediatric patients [4].

Clinical Trial Data Summary
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The table below summarizes key efficacy and safety data from major pimasertib combination trials that

informed development decisions.

Trial Combination Phase
Primary Reason for
Discontinuation

Key Efficacy
Findings

Common Grade ≥3
Adverse Events (≥10%
incidence)

Pimasertib +
Voxtalisib
(PI3K/mTOR

inhibitor) [1]

Ib Poor long-term

tolerability & limited
efficacy

6/101 patients had

objective response
(1 CR, 5 PR); 46%

had stable disease

Diarrhea, fatigue,

nausea

Pimasertib +
Temsirolimus
(mTOR inhibitor) [2]

I Overlapping

toxicities; no RP2D
defined

17/26 patients had

stable disease; 5
had SD >12 weeks

Stomatitis,

thrombocytopenia,
increased CPK

Pimasertib vs.
Dacarbazine (in

NRAS-mutant
melanoma) [3]

II --- Improved PFS (13
vs. 7 weeks) but

no OS benefit (9
vs. 11 months)

Increased CPK (34%),
rash (13%),

hypertension (11%)

Scientific and Mechanistic Insights

The challenges faced by pimasertib are rooted in the biology of the signaling pathways it targets.
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Pimasertib inhibits MEK

Blocks MAPK pathway
signaling

Relieves ERK-mediated
feedback inhibition

Upstream RTK activation

Compensatory PI3K-AKT-mTOR
pathway activation

Feedback loop

Limits efficacy of
MEK monotherapy

Click to download full resolution via product page

Pathway Cross-Talk and Feedback Loops: The MAPK and PI3K-AKT-mTOR pathways are closely

linked. Inhibiting one often leads to compensatory activation of the other, a known mechanism of
resistance [5] [1] [2]. This rationale drove the combination trials of pimasertib with PI3K/mTOR

inhibitors.
Overlapping Toxicities: While scientifically sound, dual-pathway inhibition proved clinically

challenging. The toxicities of MEK and PI3K/mTOR inhibitors overlapped (e.g., gastrointestinal,
dermatological, metabolic), making it difficult to administer sufficiently potent doses without causing

unacceptable side effects. This ultimately led to a narrow therapeutic window [1] [2].
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Future Development Directions

The transfer of pimasertib to Day One Biopharmaceuticals represents a strategic shift in its development

path [4]. The new focus is on:

Novel Combination Partner: DAY101 (tovorafenib), a type II pan-RAF inhibitor, may have a

broader application in tumors driven by non-BRAF V600 mutations and RAF fusions.
New Patient Population: Explicitly includes pediatric and adolescent patients, an area of high

unmet need.
Different Trial Design: The planned Phase 1/2 trial (NCT04985604, FIRELIGHT) is for patients with

recurrent, progressive, or refractory solid tumors with MAPK pathway aberrations.

Conclusion and Key Takeaways

For researchers and drug development professionals, the pimasertib case highlights critical considerations

for targeted therapy development:

Preclinical Rationale ≠ Clinical Success: Strong scientific rationale for dual-pathway inhibition can
be overcome by clinical challenges of tolerability.

Therapeutic Index is Paramount: A drug's efficacy is only as good as its tolerable dose. The
combinations tested had a narrow therapeutic index.

Drug Rediscovery: A discontinued asset in one context may find new life with a different combination
partner, in a new patient population, or with a refined biomarker strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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